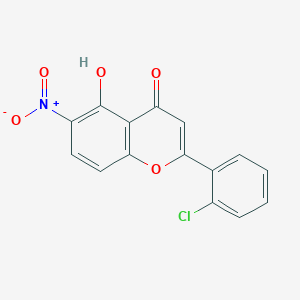
2-(2-Chlorophenyl)-5-hydroxy-6-nitrochromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorophenyl)-5-hydroxy-6-nitrochromen-4-one is a chemical compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chlorophenyl group, a hydroxy group, and a nitro group attached to the chromen-4-one core structure. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
The synthesis of 2-(2-Chlorophenyl)-5-hydroxy-6-nitrochromen-4-one can be achieved through various synthetic routes. One common method involves the condensation of 2-chlorobenzaldehyde with 4-hydroxy-6-nitro-2H-chromen-2-one in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like ethanol under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
2-(2-Chlorophenyl)-5-hydroxy-6-nitrochromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted chromen-4-one derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: This compound serves as a valuable intermediate in the synthesis of other biologically active molecules and can be used in the development of new synthetic methodologies.
Biology: It has been investigated for its potential as an enzyme inhibitor and its ability to modulate biological pathways.
Medicine: Research has shown that chromen-4-one derivatives possess anti-inflammatory, anticancer, and antimicrobial properties, making this compound a promising candidate for drug development.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Chlorophenyl)-5-hydroxy-6-nitrochromen-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, thereby modulating the activity of these enzymes and affecting various biological processes. The presence of the hydroxy, nitro, and chlorophenyl groups contributes to its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
2-(2-Chlorophenyl)-5-hydroxy-6-nitrochromen-4-one can be compared with other similar compounds such as:
2-(2-Chlorophenyl)-4H-chromen-4-one: Lacks the hydroxy and nitro groups, which may result in different biological activities and properties.
5-Hydroxy-6-nitro-2H-chromen-2-one: Lacks the chlorophenyl group, which may affect its binding affinity and specificity towards certain targets.
2-(2-Chlorophenyl)-5-hydroxy-4H-chromen-4-one: Lacks the nitro group, which may influence its reactivity and biological activity.
The uniqueness of this compound lies in the combination of these functional groups, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
920006-34-4 |
|---|---|
Formule moléculaire |
C15H8ClNO5 |
Poids moléculaire |
317.68 g/mol |
Nom IUPAC |
2-(2-chlorophenyl)-5-hydroxy-6-nitrochromen-4-one |
InChI |
InChI=1S/C15H8ClNO5/c16-9-4-2-1-3-8(9)13-7-11(18)14-12(22-13)6-5-10(15(14)19)17(20)21/h1-7,19H |
Clé InChI |
TXSIWBDMPGEZMX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3O)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-Hydroxy-9,12-dimethyl-4-methylidene-13-propan-2-yl-7-oxapentacyclo[7.6.0.01,12.03,8.06,8]pentadecane-5,11-dione](/img/structure/B14173840.png)
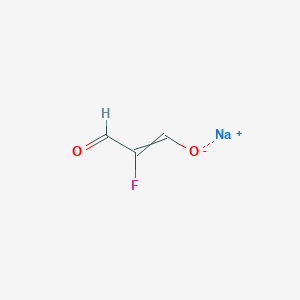
![3-Bromo-N-[2-(5-bromo-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14173865.png)
![4-(Piperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B14173878.png)
![(2S)-2-Methyl-4-[(prop-2-en-1-yl)oxy]butan-1-ol](/img/structure/B14173884.png)
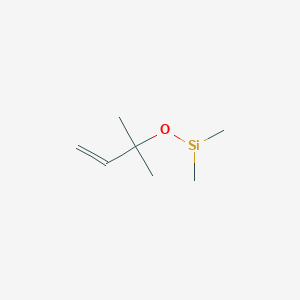
![Ethyl 4-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]butanoate](/img/structure/B14173890.png)
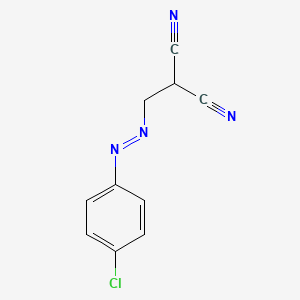
![3-(3-chloro-5-fluoroanilino)-1-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]piperidin-2-one](/img/structure/B14173901.png)

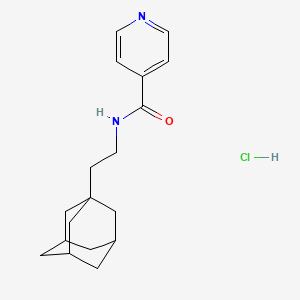

![1H-Pyrrolo[2,3-B]pyridine, 1-(methylsulfonyl)-4-(1-piperazinyl)-](/img/structure/B14173944.png)
![1-[5-[(2-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B14173949.png)
